2,2,2-trifluoro-N-[2-(1H-indol-6-yl)ethyl]acetamide
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Overview
Description
2,2,2-trifluoro-N-[2-(1H-indol-6-yl)ethyl]acetamide is a compound that features a trifluoroacetamide group attached to an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-[2-(1H-indol-6-yl)ethyl]acetamide typically involves the reaction of 2-(1H-indol-6-yl)ethylamine with 2,2,2-trifluoroacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
2,2,2-trifluoro-N-[2-(1H-indol-6-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The trifluoroacetamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential as a biochemical probe.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[2-(1H-indol-6-yl)ethyl]acetamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing various biological pathways. The trifluoroacetamide group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 2,2,2-trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide
- 2,2,2-trifluoro-N-[2-(1-methylindol-3-yl)ethyl]acetamide These compounds share structural similarities but may differ in their biological activities and applications. The presence of different substituents on the indole ring can significantly influence the compound’s properties and potential uses .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(1H-indol-6-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)11(18)17-5-3-8-1-2-9-4-6-16-10(9)7-8/h1-2,4,6-7,16H,3,5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRIMCFHTBTBNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CCNC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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